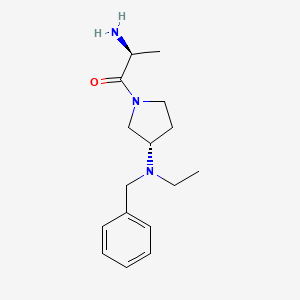![molecular formula C11H19N3O2 B7921657 N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7921657.png)
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound known for its multifaceted applications in scientific research. Characterized by its unique molecular structure, it belongs to the category of amides, featuring a pyrrolidine ring connected to a cyclopropyl group through acetamide and amino-acetyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide generally involves multiple steps:
Formation of the Pyrrolidin-3-yl Group: : Typically initiated by the cyclization of suitable precursors such as 3-pyrrolidone.
Amino-Acetylation:
Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, frequently utilizing diazo compounds and transition metal catalysts.
Industrial Production Methods: The industrial production of this compound adheres to scalable synthetic protocols. Employing batch or continuous flow reactors ensures consistent yields and quality.
Chemical Reactions Analysis
Types of Reactions: This compound exhibits versatility in chemical reactions:
Oxidation: : Undergoes selective oxidation with reagents such as potassium permanganate to form corresponding amides and carboxylic acids.
Reduction: : Reductive transformations with hydrogen gas and palladium catalysts yield amines.
Substitution: : Nucleophilic substitution reactions, particularly at the acetamide site, can generate various derivatives.
Common Reagents and Conditions: Oxidative and reductive reactions often employ agents like KMnO₄ and H₂/Pd. Substitution reactions usually utilize alkyl halides and strong bases like sodium hydride.
Major Products: The major products from these reactions include oxidized amides, primary and secondary amines, and substituted amides, depending on the reagents and conditions.
Scientific Research Applications
Chemistry: In organic synthesis, N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide serves as a precursor for more complex molecules.
Biology and Medicine: In biological research, it's used to study enzyme interactions due to its inhibitory properties. Its derivatives have potential as therapeutic agents targeting neurological disorders.
Industry: Its application extends to the development of advanced materials with tailored properties for use in pharmaceuticals and agrochemicals.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through the inhibition of specific enzymes, interacting with the active sites via its pyrrolidin-3-yl and cyclopropyl groups.
Molecular Targets and Pathways: Targets include enzymes like acetylcholinesterase, impacting pathways involved in neurotransmission. The compound modulates these pathways by binding to enzyme active sites, preventing substrate access.
Comparison with Similar Compounds
Unique Features: N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide's unique combination of pyrrolidine and cyclopropyl structures offers distinct steric and electronic properties, enhancing its reactivity and specificity.
Similar Compounds
N-(2-Aminoethyl)pyrrolidin-3-yl-acetamide
Cyclopropyl acetamide derivatives
Pyrrolidinyl acetyl compounds
While these compounds share structural similarities, variations in the substituent groups influence their reactivity and biological activities.
Hope this satisfies your curiosity! Anything else you'd like to dive into?
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHFBJTQAUGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921576.png)
![(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7921588.png)
![(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one](/img/structure/B7921591.png)
![(S)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921596.png)
![2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921604.png)
![(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7921611.png)
![(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7921617.png)
![[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7921619.png)
![2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7921633.png)
![N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide](/img/structure/B7921644.png)
![N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7921648.png)
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide](/img/structure/B7921653.png)
![N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B7921672.png)
